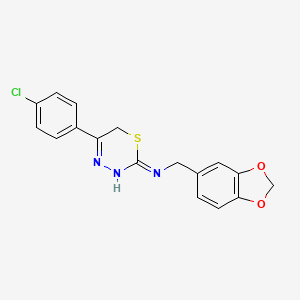

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine

Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a heterocyclic compound featuring a 1,3,4-thiadiazin-2-imine core substituted with a 4-chlorophenyl group at position 5 and a 1,3-benzodioxol-5-ylmethyl moiety at the N-position. The 1,3,4-thiadiazine ring system is a six-membered ring containing one sulfur and two nitrogen atoms, which confers unique electronic and steric properties.

For instance, similar compounds are synthesized via microwave-assisted reactions of aromatic aldehydes with thiosemicarbazide derivatives, followed by cyclization in acidic conditions .

Properties

Molecular Formula |

C17H14ClN3O2S |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-4-2-12(3-5-13)14-9-24-17(21-20-14)19-8-11-1-6-15-16(7-11)23-10-22-15/h1-7H,8-10H2,(H,19,21) |

InChI Key |

XTUDKUIYIQHLGO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NNC(=NCC2=CC3=C(C=C2)OCO3)S1)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 320.79 g/mol. The structural features include a benzodioxole moiety and a chlorophenyl group, which contribute to its biological activity.

1. Antimicrobial Activity

Thiadiazines have been recognized for their antimicrobial properties. Research indicates that derivatives of thiadiazines exhibit significant activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the antimicrobial efficacy of these compounds.

2. Anticancer Activity

Several studies have reported the anticancer potential of thiadiazine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HT-29. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazine A | HeLa | 15 | Apoptosis induction |

| Thiadiazine B | HT-29 | 10 | Cell cycle arrest |

| Thiadiazine C | HepG2 | >20 | Minimal activity |

3. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in various models. Thiadiazines can inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating their utility in treating inflammatory diseases.

4. Antiviral Activity

Recent investigations have suggested that thiadiazine derivatives possess antiviral properties against specific viruses. For example, compounds were tested for their efficacy against Tobacco Mosaic Virus (TMV), showing promising inhibition rates.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Interaction : It might interact with various receptors or ion channels, modulating physiological responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazines can induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Activity Evaluation

In a study by , several thiadiazine derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of thiadiazines in a carrageenan-induced paw edema model. The results indicated a significant reduction in inflammation markers compared to controls .

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine can be compared to several analogous compounds, as outlined below:

Structural Comparisons

Table 1: Structural Features of Selected Thiadiazine and Thiadiazole Derivatives

Key Observations:

Core Heterocycle: The six-membered thiadiazin-2-imine core in the target compound differs from the five-membered thiadiazole rings in most analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.